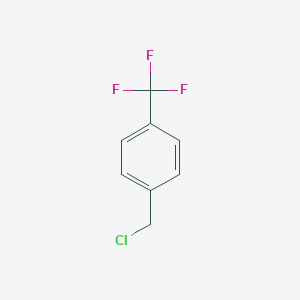

4-(Trifluoromethyl)benzyl chloride

概要

説明

SB-334867は、オレキシン受容体サブタイプOX1の選択的非ペプチドアンタゴニストです。 これは、OX2受容体よりもOX1に対して高い選択性を示す初めての化合物であり、約50倍の選択性を示します 。 この化合物は、食欲、睡眠、依存症を含む様々な生理学的プロセスのオレキシン作動性調節を研究する上で役立ってきました 。

準備方法

合成経路と反応条件

SB-334867の合成には、尿素誘導体の形成が含まれます。 重要なステップには、1,5-ナフチリジン-4-アミンと2-メチルベンゾキサゾール-6-カルボニルクロリドの反応により、目的の尿素化合物を形成することが含まれます 。 反応条件は一般的に、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用します 。

工業的生産方法

SB-334867の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することになります。 これには、収率と純度を高めるための反応条件の最適化、およびプロセスがコスト効率が高く、環境に優しいことの確保が含まれます 。

化学反応の分析

反応の種類

SB-334867は、アミンや尿素部分などの反応性官能基の存在により、主に置換反応を受けます 。

一般的な試薬と条件

SB-334867の合成と反応で使用される一般的な試薬には、トリエチルアミンなどの塩基、ジクロロメタンなどの溶媒、カルボニルクロリドなどのアシル化剤があります 。

主要な生成物

SB-334867の合成から生成される主要な生成物は、尿素誘導体そのものです。 さらに反応を進めると、使用される試薬や条件に応じて、様々な置換誘導体が生成される可能性があります 。

科学研究への応用

SB-334867は、様々な生理学的プロセスのオレキシン受容体の役割を研究するために、科学研究で広く使用されてきました 。重要な用途としては、以下のようなものがあります。

科学的研究の応用

Pharmaceutical Development

4-(Trifluoromethyl)benzyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The incorporation of the trifluoromethyl group is known to enhance the metabolic stability and biological activity of drug candidates.

Case Studies:

- Antidepressants: Research has shown that compounds containing trifluoromethyl groups exhibit improved efficacy in treating depression compared to their non-fluorinated counterparts.

- Anticancer Agents: The synthesis of novel anticancer drugs often involves this compound, which contributes to the lipophilicity and selectivity of these agents towards cancer cells.

Agrochemical Formulations

In agrochemicals, this compound is employed in the formulation of pesticides and herbicides. The presence of the trifluoromethyl group enhances the effectiveness and stability of these chemicals against environmental degradation.

Applications:

- Pesticides: The compound is used in synthesizing pesticides that target specific pests while minimizing environmental impact.

- Herbicides: Its role in herbicide formulations helps improve selectivity and efficacy against unwanted vegetation.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in developing advanced materials such as polymers and coatings.

Benefits:

- Durability: Materials synthesized with this compound exhibit enhanced durability and resistance to harsh environmental conditions.

- Coatings: The compound is used to create coatings that provide superior protection against corrosion and wear.

Synthesis of Fluorinated Compounds

This compound serves as a critical building block for synthesizing various fluorinated compounds, which are valuable across multiple industries due to their unique properties.

Applications:

- Specialty Chemicals: It plays a significant role in producing specialty chemicals that require fluorination for enhanced performance.

- Surfactants: The compound is also used in synthesizing surfactants that find applications in detergents and emulsifiers.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Anticancer agents | Enhanced metabolic stability, improved efficacy |

| Agrochemicals | Pesticides, Herbicides | Increased effectiveness, environmental stability |

| Material Science | Polymers, Coatings | Improved durability, resistance to harsh conditions |

| Fluorinated Compounds | Specialty chemicals, Surfactants | Unique properties enhancing performance |

作用機序

類似化合物との比較

類似化合物

SB-334867に類似した化合物には、以下のようなものがあります。

アルモレキサント: OX1とOX2の両方の受容体に影響を与え、より幅広い活性を示す、別のオレキシン受容体拮抗薬.

スボレキサント: 不眠症の治療に臨床的に使用される、デュアルオレキシン受容体拮抗薬.

レムボレキサント: スボレキサントと同様の用途を持つ、別のデュアルオレキシン受容体拮抗薬.

独自性

SB-334867は、OX2受容体よりもOX1受容体に対して高い選択性を示す点で独特であり、様々な生理学的プロセスのOX1の特定の役割を研究する上で貴重なツールとなっています 。 血液脳関門を通過し、動物モデルにおいて有意な効果を示す能力は、研究における重要性をさらに強調しています 。

生物活性

4-(Trifluoromethyl)benzyl chloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl carbon. This compound has gained attention in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl moiety, which can enhance biological activity and selectivity in various applications, particularly in anticancer research.

The trifluoromethyl group () is known for its electron-withdrawing characteristics, which can significantly influence the reactivity and biological interactions of organic compounds. The presence of this group can enhance lipophilicity and metabolic stability, making compounds more effective as drug candidates.

Anticancer Properties

Recent studies have highlighted the potential of 4-(trifluoromethyl)benzyl derivatives in anticancer applications. For instance, a compound related to this compound, specifically 1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant anticancer activity against various cell lines, including MCF-7 and Jurkat cells. The IC50 values for BPU were found to be 8.47 µM and 4.64 µM respectively, indicating potent cytotoxic effects (Table 1) .

Table 1: Anticancer Activity of BPU

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 | 16.36 | 15.05 |

| Jurkat | 4.64 | 40.11 | 6.01 |

Additionally, BPU was shown to inhibit cell proliferation effectively and alter cell cycle progression, particularly causing an accumulation of cells in the sub-G1 phase, indicative of apoptosis .

Mechanistic Insights

The mechanism of action for compounds containing the trifluoromethyl group has been linked to their interaction with specific proteins involved in cancer progression. For example, BPU demonstrated significant binding affinity towards matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor invasion and metastasis . Computational docking studies revealed binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong potential for therapeutic application.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves halogenation reactions where benzyl derivatives are treated with trifluoromethylating agents. The introduction of the trifluoromethyl group has been shown to enhance selectivity in various chemical reactions, such as glycosylation processes .

Table 2: Selectivity Enhancement via Trifluoromethyl Substitution

| Compound | Selectivity Ratio (cis/trans) |

|---|---|

| Benzyl | 14:1 |

| 4-Trifluoromethylbenzyl | 34:1 |

This enhanced selectivity is attributed to the electronic effects of the trifluoromethyl group, which stabilizes certain transition states during chemical reactions .

Case Studies

Several case studies have explored the biological implications of trifluoromethylated compounds:

- Anticancer Activity : A study demonstrated that derivatives like BPU not only inhibited cell growth but also downregulated key oncogenes involved in cancer pathways such as EGFR and KRAS in A549 lung cancer cells .

- Selectivity in Synthesis : Research indicated that the incorporation of trifluoromethyl groups into glycosyl donors significantly improved reaction outcomes and product selectivity compared to non-fluorinated counterparts .

特性

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHDHQVROPEJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239870 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-99-1 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: this compound serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting this compound with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。